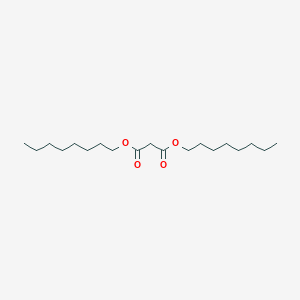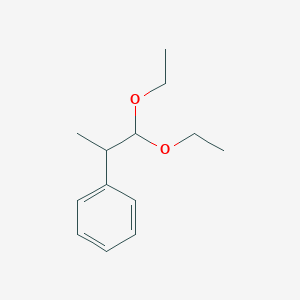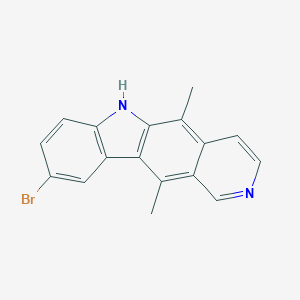
N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-beta-alanine 2-(dimethylamino)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-beta-alanine 2-(dimethylamino)ethyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields such as pharmaceuticals, agriculture, and material science. The compound is also known as DMACA and is synthesized using a specific method, which will be discussed in
Wirkmechanismus
The mechanism of action of DMACA is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of inflammatory mediators. DMACA has also been found to scavenge free radicals, which are known to cause oxidative damage to cells and tissues.
Biochemische Und Physiologische Effekte
DMACA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has anti-inflammatory, antioxidant, and anticancer properties. DMACA has also been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMACA in lab experiments include its relatively low cost and its availability in large quantities. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. DMACA is also sensitive to light and air, which can affect its stability.
Zukünftige Richtungen
There are numerous future directions for the study of DMACA. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the study of the compound's potential as a plant growth regulator, which could have significant implications for agriculture. Additionally, further research is needed to fully understand the mechanism of action of DMACA and to explore its potential as a treatment for various diseases.
Synthesemethoden
The synthesis of DMACA involves a multi-step process that includes the reaction of cycloheptatriene with maleic anhydride, followed by the reaction of the resulting product with glycine. The final step involves the reaction of the intermediate product with dimethylaminoethanol. The synthesis method is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DMACA has been extensively studied for its potential application in pharmaceuticals. The compound has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. DMACA has also been studied for its potential use as a plant growth regulator and as a material for the fabrication of organic electronic devices.
Eigenschaften
CAS-Nummer |
15499-09-9 |
|---|---|
Produktname |
N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-beta-alanine 2-(dimethylamino)ethyl ester |
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 3-[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]propanoate |
InChI |
InChI=1S/C14H20N2O3/c1-16(2)10-11-19-14(18)8-9-15-12-6-4-3-5-7-13(12)17/h3-7H,8-11H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
ZCALLRJEILXULN-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)CCNC1=CC=CC=CC1=O |
Kanonische SMILES |
CN(C)CCOC(=O)CCNC1=CC=CC=CC1=O |
Andere CAS-Nummern |
15499-09-9 |
Synonyme |
N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-β-alanine 2-(dimethylamino)ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



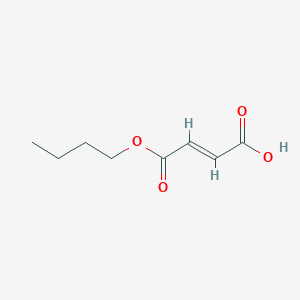
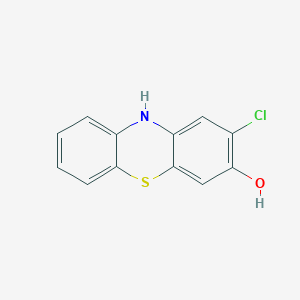
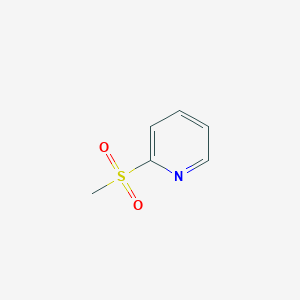


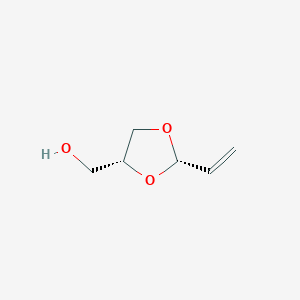
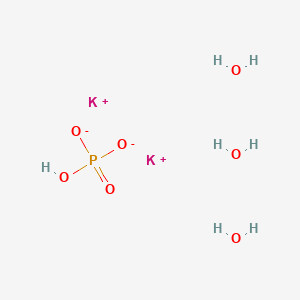
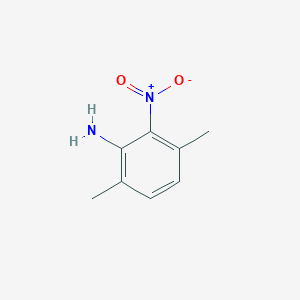
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)

![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)
